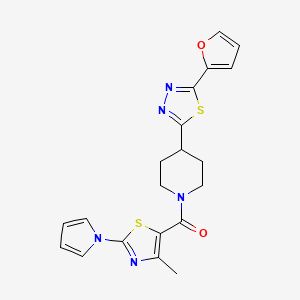

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Description

The compound “(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone” is a heterocyclic hybrid featuring:

- A piperidine ring linked to a 1,3,4-thiadiazole core substituted with a furan-2-yl group.

- A thiazole ring bearing a 4-methyl group and a 1H-pyrrol-1-yl substituent.

- A central methanone group bridging the two heterocyclic systems.

Properties

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S2/c1-13-16(28-20(21-13)25-8-2-3-9-25)19(26)24-10-6-14(7-11-24)17-22-23-18(29-17)15-5-4-12-27-15/h2-5,8-9,12,14H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUYAEDOHJRLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound known as (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, supported by data tables and relevant research findings.

Structural Overview

The compound features a piperidine core substituted with a thiadiazole and furan moiety, alongside a thiazole ring. The structural complexity suggests multiple potential interactions with biological targets, enhancing its therapeutic prospects.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study reported that the compound induces cell cycle arrest and promotes apoptosis in cancer cells, leading to decreased viability in various human cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induces apoptosis and cell cycle arrest |

| A549 (lung cancer) | 0.2 | Inhibits proliferation through apoptosis |

| HeLa (cervical cancer) | 4.2 | Disrupts cell cycle progression |

The presence of the thiadiazole and furan rings is believed to enhance the compound's lipophilicity and bioavailability, which are crucial for its anticancer efficacy .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. A study assessed its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 50 mg/mL | Bactericidal |

| Streptococcus sp. | 25 mg/mL | Bactericidal |

| Candida albicans | 10 mg/mL | Fungicidal |

The incorporation of the thiadiazole moiety was found to enhance antimicrobial activity significantly compared to simpler analogs .

3. Antifungal Activity

In addition to its antibacterial properties, the compound exhibits strong antifungal effects against various species of Candida. The mechanism involves disruption of fungal cell wall synthesis and function.

| Fungal Species | MIC (mg/L) | Effectiveness |

|---|---|---|

| Candida albicans | 8 | High efficacy |

| Aspergillus niger | 16 | Moderate efficacy |

The low cytotoxicity to human cells alongside high antifungal efficacy makes this compound a promising candidate for further development in antifungal therapies .

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Studies : In vitro studies demonstrated that the compound effectively reduced tumor growth in MCF-7 and A549 cell lines by promoting apoptosis through specific signaling pathways.

- Antimicrobial Efficacy : Clinical isolates resistant to standard treatments were tested against this compound, revealing its ability to inhibit growth effectively, suggesting potential use in treating resistant infections.

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, further supporting its candidacy for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

a) Thiadiazole Derivatives

- Compound 4 (): A thiazole-triazole-fluorophenyl hybrid exhibits antimicrobial activity due to halogenated aryl groups and triazole motifs, which enhance lipophilicity and target binding .

- Nitrofuran-Thiadiazole Hybrids (): Derivatives like 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino thiazolidinones show varied bioactivity, attributed to nitro groups enhancing redox activity and DNA interaction .

Comparison : The target compound lacks nitro or halogen substituents but incorporates a furan-thiadiazole system, which may influence electronic properties and solubility.

b) Thiazole and Pyrrole Motifs

- Compound 4a (): 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole derivatives are synthesized via condensation with 2,5-dimethoxytetrahydrofuran, achieving high yields (75–90%) .

- 5-((Furan-2-yl)methylene)thiazolidin-4-one (): Furan-thiazole hybrids demonstrate planar conformations, facilitating π-π stacking in molecular recognition .

Substituent Effects on Physicochemical Properties

- Piperidine vs. Aryl Groups : The target’s piperidine ring may improve aqueous solubility compared to aryl-heavy analogs (e.g., ’s fluorophenyl derivatives), which exhibit crystallinity but lower solubility .

- Methanone Linker: The central carbonyl group in the target compound could stabilize conformations via hydrogen bonding, unlike ester or imine linkers in analogs (e.g., ’s furan-carbonyl derivatives) .

Q & A

Q. What are the standard synthetic routes for preparing the core heterocyclic components of this compound?

The synthesis involves multi-step reactions focusing on constructing the 1,3,4-thiadiazole and thiazole rings. For example:

- Thiadiazole formation : React 2-amino-1,3,4-thiadiazole derivatives with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux (1 hour), followed by basification and recrystallization .

- Thiazole-pyrrole integration : Use hydrazine hydrate in glacial acetic acid under reflux (4 hours) to form pyrazole-thiazole hybrids, followed by ethanol recrystallization .

- Piperidine linkage : Coupling reactions involving ketone groups (e.g., methanone formation) via reflux in ethanol (2 hours) with intermediates like 3,5-diaryl-4,5-dihydropyrazole .

Q. How is the compound characterized post-synthesis?

Characterization typically includes:

- Spectroscopic analysis : IR for functional groups (e.g., C=O, C-S), ¹H/¹³C NMR for structural elucidation (e.g., piperidine protons at δ 2.5–3.5 ppm, furan protons at δ 6.3–7.4 ppm) .

- Elemental analysis : Verify molecular formula (e.g., C, H, N, S content) .

- Chromatography : TLC to monitor reaction progress .

Q. What initial biological screening methods are applicable for this compound?

- In vitro assays : Evaluate antimicrobial or enzyme inhibitory activity (e.g., against E. coli or acetylcholinesterase) using microdilution methods .

- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤100 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Ethanol or DMF-EtOH mixtures improve solubility of polar intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for thiadiazole cyclization efficiency .

- Time-temperature trade-offs : Extend reflux duration (e.g., from 1 to 3 hours) for incomplete reactions, monitored via TLC .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., COX-2). The furan and thiadiazole moieties often show π-π stacking with active-site residues .

- QSAR modeling : Correlate substituent electronegativity (e.g., methyl vs. bromo groups) with activity trends .

Q. How can contradictions in reported biological activities of analogous thiadiazoles be resolved?

- Comparative assays : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Structural analogs : Synthesize derivatives with single substituent changes to isolate activity-contributing groups .

Q. What experimental designs assess environmental fate and ecotoxicity?

- Environmental partitioning : Measure log P (octanol-water) to predict bioavailability .

- Long-term ecotoxicity : Use microcosm models to evaluate effects on aquatic organisms (e.g., Daphnia magna) over 28 days .

Methodological Considerations

Q. How to address instability of the furan-thiadiazole moiety during storage?

- Lyophilization : Store the compound as a lyophilized powder at -20°C under argon to prevent oxidation .

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions .

Q. What strategies validate purity in complex multi-heterocyclic systems?

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate and quantify impurities (<1%) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 456.08 for [M+H]⁺) .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to determine reproducibility?

- Strain-specific testing : Re-evaluate activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains .

- Check inoculum size : Standardize to 1×10⁶ CFU/mL to avoid false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.